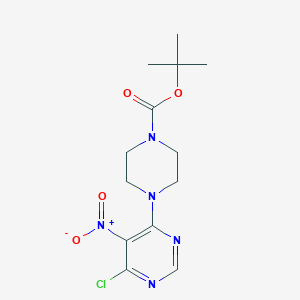

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN5O4/c1-13(2,3)23-12(20)18-6-4-17(5-7-18)11-9(19(21)22)10(14)15-8-16-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEVKGIBOLXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80614407 | |

| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147539-23-9 | |

| Record name | tert-Butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80614407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, a key intermediate in the development of various pharmacologically active compounds. This document details the chemical properties, a robust synthesis protocol derived from analogous reactions, and the underlying reaction mechanism.

Physicochemical Properties

This compound, with the CAS number 147539-23-9, is a solid at room temperature. It is typically stored in an inert atmosphere at 2-8°C.[1] Commercial preparations are generally available with a purity of 95%.[2]

| Property | Value |

| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate[3] |

| Molecular Formula | C₁₃H₁₈ClN₅O₄[3] |

| Molecular Weight | 343.77 g/mol |

| CAS Number | 147539-23-9[3] |

| Physical Form | Solid |

| Storage Temperature | 2-8°C (Inert atmosphere)[1] |

| Purity (Typical) | 95%[2] |

Synthesis Protocol

The synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 4,6-dichloro-5-nitropyrimidine with 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine). The electron-withdrawing nitro group and the nitrogen atoms in the pyrimidine ring activate the chloro-substituents towards nucleophilic attack by the secondary amine of the Boc-piperazine.

Reaction Scheme

Experimental Protocol

This protocol is adapted from established procedures for analogous nucleophilic aromatic substitution reactions on halogenated nitroaromatic compounds.[4]

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

1-Boc-piperazine

-

Toluene (anhydrous)

-

Triethylamine (or another suitable non-nucleophilic base)

-

Deionized water

-

Hexane

-

Magnesium sulfate or sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-Boc-piperazine (1.0 equivalent) and anhydrous toluene. Stir the mixture at room temperature until the 1-Boc-piperazine is fully dissolved.

-

Addition of Reactants: Add 4,6-dichloro-5-nitropyrimidine (1.0-1.2 equivalents) to the solution, followed by the addition of triethylamine (1.5-2.0 equivalents).

-

Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature with vigorous stirring for 3-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with deionized water, followed by a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Process Workflow

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism, which is characteristic of electron-deficient aromatic and heteroaromatic systems.

This in-depth guide provides the essential information for the successful synthesis of this compound. Researchers are advised to adhere to standard laboratory safety practices when carrying out this procedure. The provided protocol, based on analogous and well-established reactions, offers a solid foundation for the preparation of this valuable synthetic intermediate.

References

- 1. This compound | 147539-23-9 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2005051933A1 - An improved process for the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylic acid tert-butyl ester, a key intermediate for oxazolidinone antimicrobials and compounds prepared thereby - Google Patents [patents.google.com]

In-depth Technical Guide on C13H18ClN5O4: A Compound Awaiting Characterization

A comprehensive search of prominent chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C13H18ClN5O4. This indicates that the substance is likely a novel or not widely documented chemical entity. As such, a detailed technical guide on its physical and chemical properties, experimental protocols, and biological activities cannot be compiled at this time.

For researchers, scientists, and drug development professionals interested in this particular molecular formula, the absence of public data presents both a challenge and an opportunity. It signifies a potential area for new discovery, where the synthesis and characterization of this compound could lead to novel findings.

To enable the creation of a technical guide as requested, further foundational information is required. Primarily, the specific chemical structure corresponding to the molecular formula C13H18ClN5O4 is needed. From the structure, a systematic IUPAC name can be derived, which is the standard for chemical identification.

The Path Forward: From Molecular Formula to Technical Guide

The process of characterizing a new chemical entity involves several critical steps, each generating the data necessary for a comprehensive technical document.

1. Synthesis and Purification: The first step is the synthesis of the compound. This would be followed by purification to isolate the substance to a high degree of purity, ensuring that subsequent analyses are accurate.

2. Structural Elucidation: Various analytical techniques are employed to determine the precise arrangement of atoms within the molecule. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the carbon-hydrogen framework.

- Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

- Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

- X-ray Crystallography: To determine the three-dimensional structure if a suitable crystal can be obtained.

A hypothetical workflow for the initial characterization of a novel compound is outlined below.

3. Physicochemical Property Determination: Once the structure is confirmed, key physical and chemical properties would be measured. A summary of the types of data that would be collected is presented in the table below.

| Property Category | Parameter |

| General | IUPAC Name |

| CAS Registry Number | |

| Molecular Weight | |

| Appearance | |

| Physical Properties | Melting Point |

| Boiling Point | |

| Solubility (in various solvents) | |

| pKa | |

| LogP (Octanol-Water Partition Coefficient) | |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, Mass Spectrum, IR Spectrum |

4. Biological Activity Screening: To understand the potential applications in drug development, the compound would be screened against various biological targets. If activity is observed, further studies would be conducted to elucidate the mechanism of action, including the identification of any involved signaling pathways.

For instance, if the compound were found to interact with a specific cellular receptor, a signaling pathway diagram could be constructed. The example below illustrates a hypothetical signaling cascade.

Technical Guide: 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine (CAS 147539-23-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, a key intermediate in the synthesis of a variety of biologically active compounds, particularly kinase inhibitors. This document details its physicochemical properties, a validated experimental protocol for its synthesis, and its application in the preparation of advanced pharmaceutical intermediates. The information presented is intended to support researchers and drug development professionals in the effective utilization of this versatile building block.

Physicochemical Properties

This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C.[1] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 147539-23-9 | [1] |

| Molecular Formula | C13H18ClN5O4 | [1] |

| Molecular Weight | 343.77 g/mol | [1] |

| IUPAC Name | tert-butyl 4-(6-chloro-5-nitro-4-pyrimidinyl)-1-piperazinecarboxylate | [1] |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1] |

| InChI Key | SIEVKGIBOLXNCK-UHFFFAOYSA-N | [1] |

Synthesis

The following experimental protocol for the synthesis of this compound is adapted from patent literature, which describes its preparation as a key intermediate.

Experimental Protocol: Synthesis of this compound

Reactants:

-

4,6-dichloro-5-nitropyrimidine

-

tert-butyl piperazine-1-carboxylate

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 4,6-dichloro-5-nitropyrimidine in dichloromethane.

-

Add triethylamine to the solution.

-

Slowly add a solution of tert-butyl piperazine-1-carboxylate in dichloromethane to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow

Applications in Synthesis

This compound serves as a critical building block for the synthesis of more complex molecules, particularly those with potential therapeutic applications. The presence of a reactive chlorine atom on the pyrimidine ring allows for nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its role as a versatile intermediate. The Boc-protecting group on the piperazine moiety allows for selective reactions at the pyrimidine core. Subsequent removal of the Boc group under acidic conditions reveals a secondary amine on the piperazine ring, which can then be further functionalized. This step-wise functionalization is a key strategy in the construction of complex drug candidates.

Logical Flow of a Multi-step Synthesis

The following diagram illustrates the logical progression from the starting intermediate to a final, more complex derivative, a common strategy in drug discovery.

References

An In-Depth Technical Guide to tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological significance as an intermediate in the development of targeted therapeutics. While specific experimental data on the biological activity of this exact compound is limited in publicly available literature, its structural motifs suggest a potential role as a kinase inhibitor. This guide aims to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrimidine-based compounds.

Chemical and Physical Properties

tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a substituted pyrimidine derivative. Its chemical structure combines a pyrimidine core, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group. The presence of a chloro and a nitro group on the pyrimidine ring makes it an activated substrate for nucleophilic aromatic substitution, a key feature in its synthetic utility.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, 4-(6-Chloro-5-nitro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester | [1] |

| CAS Number | 147539-23-9 | [1] |

| Molecular Formula | C₁₃H₁₈ClN₅O₄ | [1] |

| Molecular Weight | 343.77 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically >95% (as commercially available) | |

| Storage Temperature | Inert atmosphere, 2-8°C |

Synthesis

The synthesis of tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro and chloro groups on the pyrimidine ring activate it towards attack by a nucleophile. In this case, the secondary amine of tert-butyl piperazine-1-carboxylate (Boc-piperazine) acts as the nucleophile, displacing one of the chloro groups on the pyrimidine ring.

Experimental Protocol: Putative Synthesis

This protocol is based on general procedures for similar SNAr reactions involving pyrimidines and piperazines.[2]

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

tert-butyl piperazine-1-carboxylate (Boc-piperazine)

-

A suitable base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN), or dichloromethane (DCM))

-

Standard laboratory glassware and workup reagents

Procedure:

-

To a stirred solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in the chosen anhydrous solvent, add tert-butyl piperazine-1-carboxylate (1.0-1.2 eq).

-

Add the base (1.5-2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

dot

Caption: General workflow for the synthesis of the title compound.

Spectral Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR | * δ ~8.7 ppm (s, 1H): Pyrimidine proton. |

-

δ ~3.8-4.0 ppm (m, 4H): Piperazine protons adjacent to the pyrimidine ring.

-

δ ~3.5-3.7 ppm (m, 4H): Piperazine protons adjacent to the Boc group.

-

δ ~1.4-1.5 ppm (s, 9H): tert-butyl protons of the Boc group. | | ¹³C NMR | * δ ~160-165 ppm: C-Cl on the pyrimidine ring.

-

δ ~158-160 ppm: C-N (piperazine) on the pyrimidine ring.

-

δ ~154-155 ppm: Carbonyl carbon of the Boc group.

-

δ ~140-145 ppm: C-NO₂ on the pyrimidine ring.

-

δ ~120-125 ppm: CH on the pyrimidine ring.

-

δ ~80-81 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~45-50 ppm: Piperazine carbons.

-

δ ~28-29 ppm: Methyl carbons of the tert-butyl group. | | IR (cm⁻¹) | * ~2975: C-H stretch (aliphatic)

-

~1695: C=O stretch (carbamate)

-

~1580, 1350: N-O stretch (nitro group)

-

~1160: C-N stretch | | Mass Spec (ESI-MS) | * [M+H]⁺: m/z 344.1 |

Biological Activity and Potential Applications

Specific biological activity data for tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate has not been reported in the reviewed literature. However, the pyrimidine and piperazine moieties are common scaffolds in a wide range of biologically active molecules, particularly as kinase inhibitors.[2]

Potential as a Kinase Inhibitor Intermediate

The 2,4-disubstituted pyrimidine core is a well-established pharmacophore in numerous kinase inhibitors. The piperazine group often serves as a versatile linker to connect the core to other recognition elements, or it can interact with the solvent-exposed region of the kinase active site.

A study on a related compound, a pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate, demonstrated its ability to suppress breast cancer by targeting the estrogen receptor signaling pathway.[5] This suggests that the broader structural class of pyrimidine-piperazine conjugates has potential in cancer therapy.

The title compound can be considered a valuable intermediate for the synthesis of more complex molecules. The chloro group can be further displaced by other nucleophiles, and the nitro group can be reduced to an amine, which can then be functionalized. The Boc-protecting group can be easily removed under acidic conditions to allow for further modification at the piperazine nitrogen.

dot

Caption: Synthetic utility of the title compound in generating diverse molecules.

Conclusion

tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate is a key synthetic intermediate with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its straightforward synthesis via nucleophilic aromatic substitution and the presence of multiple functional groups for further modification make it an attractive building block for creating libraries of novel compounds. While direct biological data is currently lacking, its structural relationship to known bioactive molecules warrants further investigation into its potential therapeutic applications. This guide provides a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

- 1. This compound | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. rsc.org [rsc.org]

- 5. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

An In-depth Technical Guide to 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

Introduction

This compound is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group, linked to a substituted pyrimidine ring. The presence of reactive sites—specifically the chloro and nitro groups on the pyrimidine ring—makes it a versatile intermediate for the synthesis of more complex molecules. It is particularly noted for its use as a building block for protein degraders, highlighting its relevance in the development of novel therapeutics aimed at targeted protein degradation.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic protocol, and its applications for researchers and drug development professionals.

Chemical and Physical Properties

The key properties of this compound are summarized below. The data is compiled from various chemical suppliers and databases, reflecting standard specifications for this reagent.

| Property | Value |

| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate[2][3] |

| Synonyms | This compound |

| CAS Number | 147539-23-9[1][2][3][4][5][6] |

| Molecular Formula | C₁₃H₁₈ClN₅O₄[1][2][3][4][6] |

| Molecular Weight | 343.76 g/mol [2] (also reported as 343.8[1], 343.77[3], and 343.10[4]) |

| Exact Mass | 343.1047318 Da[2] |

| Physical Form | Solid |

| Purity | ≥95%[1][3] |

| Storage Conditions | 2-8°C, under inert atmosphere |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a protected piperazine with a di-substituted pyrimidine.

Objective: To synthesize this compound from 1-Boc-piperazine and 4,6-dichloro-5-nitropyrimidine.

Materials:

-

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate)

-

4,6-dichloro-5-nitropyrimidine

-

N,N-Diisopropylethylamine (DIPEA) or similar non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.0 eq) in anhydrous DMF.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of 4,6-dichloro-5-nitropyrimidine (1.1 eq) in anhydrous DMF to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then with brine solution to remove residual DMF and base.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of targeted therapeutics. Its primary application is as a versatile building block. The Boc-protected piperazine moiety is a common feature in many biologically active compounds, offering a flexible and synthetically tractable linker element.

The chloro- and nitro-substituted pyrimidine ring is particularly significant. The chlorine atom can be readily displaced by other nucleophiles in subsequent SNAr reactions, allowing for the attachment of other molecular fragments. The nitro group can be reduced to an amine, which provides another reactive handle for further chemical modification, such as amide bond formation. This dual reactivity makes the compound highly valuable for constructing complex molecular architectures, including those used in PROTACs (Proteolysis Targeting Chimeras) and other protein degraders.[1]

Caption: Synthetic pathway for this compound.

Safety Information

This compound is intended for research and industrial use only and is not for medical or consumer applications.[1] Users should handle it in a well-ventilated area and use appropriate personal protective equipment (PPE).

| Hazard Type | GHS Statement |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed[3] H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H332: Harmful if inhaled H335: May cause respiratory irritation[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray[3] P280: Wear protective gloves/protective clothing/eye protection/face protection[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3] |

Conclusion

This compound is a well-characterized chemical intermediate with significant utility in modern drug discovery. Its defined molecular properties, established synthetic route, and versatile reactive handles make it an essential component in the synthetic chemist's toolkit, particularly for developing targeted protein degraders and other complex bioactive molecules. Proper handling and adherence to safety protocols are essential when working with this compound.

References

1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core linked to a Boc-protected piperazine moiety. Its molecular structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapeutic agents. Arylpiperazine scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs).[1][2] This guide provides a comprehensive overview of the analytical techniques and methodologies required for the unambiguous structure elucidation of this compound.

The molecular formula for this compound is C₁₃H₁₈ClN₅O₄, with a molecular weight of approximately 343.76 g/mol .[3] The correct IUPAC name is tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate.[3][4]

Spectroscopic Data Analysis and Interpretation

The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition and to gain structural insights through fragmentation analysis.

Data Summary

| Parameter | Expected Value | Description |

| Molecular Ion (M⁺) | m/z 343.1 (M⁺), 345.1 (M+2) | The presence of a chlorine atom results in a characteristic isotopic pattern with an approximate 3:1 ratio for the M⁺ and M+2 peaks. |

| Exact Mass | 343.10473 | For High-Resolution Mass Spectrometry (HRMS), confirming the elemental formula C₁₃H₁₈ClN₅O₄.[3] |

| Key Fragments | m/z 287/289, 243/245, 186 | Corresponds to the loss of the tert-butyl group, the entire Boc group, and the protonated Boc-piperazine fragment, respectively. |

Fragmentation Pathway The fragmentation of pyrimidine derivatives often involves the cleavage of substituent groups and the breakdown of the heterocyclic rings.[5][6][7][8] For this compound, the primary fragmentation is expected to initiate with the loss of the labile Boc protecting group, followed by further cleavages of the piperazine and pyrimidine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are essential for complete structural assignment.[9][10]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.70 | s | 1H | H-2 (Pyrimidine) | Singlet in the aromatic region, deshielded by adjacent nitrogen atoms and the nitro group. |

| ~ 3.90 | t, J = 5.0 Hz | 4H | H-b (Piperazine) | Protons adjacent to the pyrimidine ring, deshielded by its electron-withdrawing character. |

| ~ 3.60 | t, J = 5.0 Hz | 4H | H-a (Piperazine) | Protons adjacent to the Boc-protected nitrogen. |

| 1.49 | s | 9H | H-c (Boc) | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[11] |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160.0 | C-4/C-6 (Pyrimidine) | Carbons of the pyrimidine ring bonded to heteroatoms (N, Cl). |

| ~ 154.5 | C=O (Boc) | Carbonyl carbon of the carbamate. |

| ~ 153.0 | C-2 (Pyrimidine) | Aromatic carbon between two nitrogen atoms. |

| ~ 135.0 | C-5 (Pyrimidine) | Carbon bearing the nitro group, significantly deshielded. |

| ~ 80.5 | C-c (Boc, quat.) | Quaternary carbon of the tert-butyl group. |

| ~ 49.0 | C-b (Piperazine) | Carbons adjacent to the pyrimidine ring. |

| ~ 44.0 | C-a (Piperazine) | Carbons adjacent to the Boc-protected nitrogen. |

| 28.4 | C-d (Boc, CH₃) | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 2975 | Medium | C-H (Alkyl) | Stretching |

| ~ 1700 | Strong | C=O (Carbamate) | Stretching |

| ~ 1590, 1550 | Strong | C=N, C=C (Aromatic) | Stretching |

| ~ 1520, 1340 | Strong | N-O (Nitro group) | Asymmetric & Symmetric Stretching |

| ~ 1240, 1160 | Strong | C-O, C-N | Stretching |

| ~ 780 | Medium | C-Cl | Stretching |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining high-quality, reproducible data.

1. High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Q-TOF (Quadrupole Time-of-Flight) Mass Spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute the stock solution to approximately 10 µg/mL with the mobile phase.

-

Method: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 100-500. Use a known reference standard for internal calibration to ensure high mass accuracy.

-

Data Analysis: Determine the exact mass of the molecular ion [M+H]⁺ and compare it with the theoretical mass calculated for the formula C₁₃H₁₉ClN₅O₄⁺. Analyze the isotopic pattern for the presence of chlorine.

2. NMR Spectroscopy

-

Instrument: 500 MHz NMR Spectrometer with a cryoprobe.

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire data using a standard pulse program with 16-32 scans. Set the spectral width to cover a range of 0-12 ppm. Process the data with an exponential window function and perform phase and baseline corrections.

-

¹³C NMR: Acquire data using a proton-decoupled pulse program with a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond C-H coupling).[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting different fragments of the molecule.[9][12]

-

Visualizations: Workflows and Biological Context

Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a synthesized chemical entity.

Caption: Logical workflow for the synthesis and structural confirmation of the target compound.

Potential Biological Signaling Pathway

Arylpiperazine derivatives are frequently investigated as ligands for aminergic G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors.[1][13][14] The diagram below shows a simplified, representative GPCR signaling cascade that could be modulated by such a compound.

Caption: Representative GPCR signaling pathway potentially modulated by arylpiperazine compounds.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition, while IR spectroscopy identifies key functional groups. Critically, a full suite of 1D and 2D NMR experiments provides the definitive evidence required to piece together the atomic connectivity, confirming the identity and purity of the compound. The methodologies and data presented in this guide serve as a robust framework for the characterization of this and structurally related molecules vital to drug discovery and development.

References

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 147539-23-9 [sigmaaldrich.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. pubs.acs.org [pubs.acs.org]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. rsc.org [rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Starting materials for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary starting materials and synthetic methodology for producing 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine, a key intermediate in the development of pharmacologically active molecules, particularly kinase inhibitors.

Introduction

This compound, also known as tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate, is a crucial heterocyclic building block in medicinal chemistry.[1][2] Its structure combines a mono-protected piperazine ring with an electron-deficient nitropyrimidine scaffold. This arrangement makes it an ideal precursor for creating more complex molecules through sequential nucleophilic aromatic substitution (SNAr) reactions. The chloro substituent serves as a leaving group, which can be displaced by various nucleophiles, while the nitro group activates the pyrimidine ring towards this substitution and can later be reduced to an amino group for further functionalization. This versatility has established the title compound as a valuable intermediate in the synthesis of targeted therapies, including inhibitors of protein kinases like Bruton's tyrosine kinase (Btk).[3]

Core Synthesis Strategy & Starting Materials

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of a mono-protected piperazine with an activated dihalopyrimidine.

The essential starting materials for this synthesis are:

-

4,6-dichloro-5-nitropyrimidine: This is the electrophilic pyrimidine core. The two chlorine atoms are susceptible to displacement, but the presence of the strongly electron-withdrawing nitro group at the C5 position makes the C4 and C6 positions highly activated for nucleophilic attack.

-

1-Boc-piperazine (tert-butyl piperazine-1-carboxylate): This is the nucleophile. The tert-butoxycarbonyl (Boc) protecting group ensures that the substitution occurs selectively on only one of the piperazine nitrogen atoms, preventing the formation of di-substituted byproducts and allowing for subsequent modification at the unprotected nitrogen after deprotection.[4]

The overall reaction scheme is a selective mono-substitution where the secondary amine of 1-Boc-piperazine displaces one of the chlorine atoms on the pyrimidine ring.

Experimental Protocol and Data

The following protocol is adapted from established synthetic procedures for the preparation of the title compound.

Detailed Experimental Protocol

Reaction: A solution of 4,6-dichloro-5-nitropyrimidine (1.0 equivalent) is prepared in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath to 0 °C. To this stirring solution, 1-Boc-piperazine (1.0 equivalent) is added, followed by the dropwise addition of a tertiary amine base, typically N,N-diisopropylethylamine (DIPEA) (1.1 equivalents). The reaction mixture is stirred at 0 °C for approximately 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 2 to 4 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification: Upon completion, the reaction mixture is diluted with the solvent (e.g., DCM) and washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material is then purified, typically by flash column chromatography on silica gel, to afford this compound as a solid.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis.

| Parameter | Value |

| Starting Material 1 | 4,6-dichloro-5-nitropyrimidine |

| Starting Material 2 | 1-Boc-piperazine |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Solvent | Dichloromethane (DCM) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | ~90% |

| Product Purity | >95% (after chromatography) |

| Molecular Formula | C₁₃H₁₈ClN₅O₄ |

| Molecular Weight | 343.77 g/mol [1] |

Visualized Workflows and Relationships

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from the starting materials to the final product.

Caption: Synthetic route to this compound.

Logical Relationship in Drug Development

The title compound is rarely the final drug product but serves as a critical intermediate. Its structure is designed for further elaboration. The diagram below shows its logical position in a typical drug development pathway for a kinase inhibitor.

Caption: Role of the intermediate in a kinase inhibitor drug development pathway.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to Key Intermediates in Piperazine Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a privileged heterocyclic motif, forming the core of a vast array of pharmaceuticals targeting a wide spectrum of diseases, including cancer, infectious agents, and central nervous system disorders.[1][2] Its unique physicochemical properties, such as high water solubility and bioavailability, often impart favorable pharmacokinetic profiles to drug candidates.[2][3] This technical guide provides an in-depth exploration of the key intermediates in the synthesis of piperazine derivatives, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant biological pathways and experimental workflows.

The Piperazine Core: Foundational Intermediates

The synthesis of piperazine derivatives commences with the formation or functionalization of the piperazine ring itself. Several key intermediates serve as the primary building blocks for more complex structures.

Piperazine

The parent heterocycle, piperazine, is a fundamental starting material. Industrially, it is often produced as a byproduct of the ammoniation of 1,2-dichloroethane or ethanolamine.[4][5]

N-Boc-Piperazine: The Key to Mono-functionalization

A significant challenge in piperazine chemistry is achieving selective mono-substitution, as the two secondary amine groups have similar reactivity. The use of a protecting group is a common and effective strategy to overcome this. N-tert-butyloxycarbonyl (Boc) piperazine is the most widely employed mono-protected intermediate due to the stability of the Boc group under various reaction conditions and its facile removal under acidic conditions.[6]

Synthesis of N-Boc-Piperazine:

Two primary routes are utilized for the synthesis of N-Boc-piperazine: direct protection of piperazine and a multi-step synthesis from diethanolamine. The latter is often preferred for industrial-scale production due to cost-effectiveness and higher purity of the final product.[6]

Key Synthetic Transformations and Intermediates

The functionalization of the piperazine core is typically achieved through N-alkylation, N-acylation, and N-arylation reactions. The choice of synthetic route depends on the desired substituent and the overall complexity of the target molecule.

N-Alkylation: Introducing Alkyl Moieties

N-alkylation is a fundamental method for introducing alkyl groups onto the piperazine nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Direct Alkylation with Alkyl Halides: This reaction involves the nucleophilic substitution of an alkyl halide by the secondary amine of a piperazine intermediate, typically N-Boc-piperazine, in the presence of a base.[1]

Reductive Amination: This one-pot reaction involves the formation of an iminium ion intermediate from a piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4]

N-Acylation: Formation of Amides

N-acylation introduces an acyl group to the piperazine nitrogen, forming a stable amide bond. This is a common strategy in drug design to introduce specific functionalities or to modulate the electronic properties of the molecule. The reaction is typically carried out by treating N-Boc-piperazine with an acyl chloride in the presence of a tertiary amine base.[4]

N-Arylation: Introducing Aromatic Systems

The introduction of an aryl group onto the piperazine nitrogen is crucial for the synthesis of many biologically active compounds, including ligands for G-protein coupled receptors.[7][8] The two most prominent methods for N-arylation are the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds.[9] It offers mild reaction conditions and a broad substrate scope.[5]

Ullmann Condensation: This is a copper-catalyzed nucleophilic aromatic substitution reaction. While it often requires higher temperatures than the Buchwald-Hartwig reaction, it remains a valuable tool for N-arylation.[10]

Boc Deprotection: Unveiling the Second Reactive Site

The final step in many synthetic sequences involving N-Boc-piperazine is the removal of the Boc protecting group to liberate the secondary amine. This is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.[3]

Quantitative Data Summary

The following tables provide a summary of typical yields for the key synthetic transformations described above, allowing for a comparative analysis of different methodologies.

| Table 1: Synthesis of N-Boc-Piperazine | |

| Method | Typical Overall Yield |

| From Piperazine and Boc₂O | Moderate |

| From Diethanolamine | > 93.5%[6] |

| Table 2: N-Alkylation of N-Boc-Piperazine | |

| Method | Typical Yield |

| Direct Alkylation with Alkyl Halides | 71-90%[11] |

| Reductive Amination | 75-95%[12] |

| Table 3: N-Arylation of Piperazine Derivatives (Buchwald-Hartwig Amination) | |

| Aryl Halide | Yield |

| 4-chlorotoluene | 85%[13] |

| 4-bromoanisole | 92%[13] |

| Aryl Chlorides (general) | up to 97%[14] |

| Table 4: Boc Deprotection | |

| Reagent | Typical Yield |

| Trifluoroacetic Acid (TFA) | >90%[15] |

| Hydrochloric Acid (HCl) in Dioxane | High |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic transformations discussed.

Protocol 1: Synthesis of N-Boc-Piperazine from Piperazine

-

Reaction Setup: In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol.[6]

-

Salt Formation (Optional but Recommended for Selectivity): To improve selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.[6]

-

Boc Protection: Cool the solution to 0°C. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.[6]

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours.[6]

-

Work-up and Purification: Upon reaction completion (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure. The residue is then subjected to an aqueous work-up and extraction with an organic solvent. The combined organic layers are dried and concentrated to afford N-Boc-piperazine, which can be further purified by chromatography if necessary.

Protocol 2: N-Alkylation of N-Boc-Piperazine via Direct Alkylation

-

Setup: Dissolve N-Boc-piperazine (1 eq.) in a suitable aprotic solvent such as acetonitrile or DMF.[11]

-

Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.[11]

-

Addition of Alkylating Agent: Add the desired alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.) to the mixture.[11]

-

Reaction: Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring progress by TLC or LC-MS.[4]

-

Work-up: After cooling to room temperature, filter off the inorganic salts.[11]

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography.[4]

Protocol 3: N-Arylation of N-Boc-Piperazine via Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried vial, combine the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).[1]

-

Reagent Addition: Add anhydrous toluene via syringe, followed by the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), and a base (e.g., NaOtBu).[4]

-

Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously.[1][4]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.[4]

-

Work-up: Upon completion, cool the vial to room temperature and quench the reaction with water. Extract the aqueous layer with ethyl acetate.[4]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography.[4]

Protocol 4: Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Setup: Dissolve the N-Boc protected piperazine derivative in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[15]

-

Addition of TFA: Slowly add TFA (5-10 equivalents) to the stirred solution.[3]

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.[3][15]

-

Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[3]

-

Isolation: To the crude residue, add cold diethyl ether. This will cause the deprotected product to precipitate as the TFA salt. Stir the suspension to ensure complete precipitation, then collect the solid by filtration.[15]

Visualizing the Context: Signaling Pathways and Experimental Workflows

Piperazine derivatives often exert their biological effects by modulating the activity of G-protein coupled receptors (GPCRs).[16] Understanding the signaling pathways of these receptors is crucial for rational drug design. Furthermore, a well-defined experimental workflow is essential for the efficient discovery and development of new piperazine-based therapeutics.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many piperazine-containing drugs target GPCRs, such as serotonin (5-HT) and dopamine receptors.[17][18] The diagram below illustrates a generalized GPCR signaling cascade initiated by ligand binding.

Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Drug Discovery Workflow for Piperazine Derivatives

The development of new piperazine-based drugs follows a structured workflow, from initial library design to lead optimization.

Caption: Drug Discovery Workflow for Piperazine-Based Compounds.

This comprehensive guide serves as a foundational resource for researchers engaged in the synthesis and development of piperazine derivatives. By providing detailed protocols, comparative data, and a clear understanding of the biological and experimental context, this document aims to facilitate the advancement of this critical area of medicinal chemistry.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 3. G protein coupled receptors and their Signaling Mechanism | PPTX [slideshare.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. ijrrjournal.com [ijrrjournal.com]

- 17. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Interaction of arylpiperazines with the dopamine receptor D2 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and Handling of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine (CAS No. 147539-23-9). Due to the limited availability of specific toxicological data for this compound, this document incorporates safety information from structurally related compounds, including piperazine derivatives, chlorinated compounds, and nitroaromatics, to establish a robust framework for safe handling.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The available data indicates the following hazard classifications:

-

Acute Toxicity (Oral): Harmful if swallowed.

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Acute Toxicity (Inhalation): Harmful if inhaled.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Signal Word: Warning

Pictograms:

-

GHS07: Harmful/Irritant

Hazard Statements (H-phrases):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physical and Chemical Properties

A summary of the known physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 147539-23-9 | [1] |

| Molecular Formula | C13H18ClN5O4 | [1] |

| Molecular Weight | 343.77 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | |

| Storage Temperature | 2-8°C, under inert atmosphere |

Quantitative Safety Data

| Parameter | Value | Species | Route | Reference |

| LD50 (Oral) | Data not available | - | - | |

| LC50 (Inhalation) | Data not available | - | - | |

| Permissible Exposure Limit (PEL) | Data not available | - | - | |

| Threshold Limit Value (TLV) | Data not available | - | - | |

| Flash Point | Data not available | - | - |

Experimental Protocols: Safe Handling Procedures

The following protocols are based on general best practices for handling hazardous chemicals in a laboratory setting and should be adapted to specific experimental conditions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent inhalation, skin, and eye contact.

Caption: Required PPE for handling the compound.

Engineering Controls

-

Ventilation: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Handling and Storage

Caption: Recommended handling and storage procedures.

Spill Response Protocol

Caption: Step-by-step spill response workflow.

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Disposal Considerations

All waste materials contaminated with this compound should be considered hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

While specific toxicological data for this compound is limited, its classification as a hazardous substance necessitates stringent safety precautions. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, engineering controls, and proper handling and disposal techniques, researchers can minimize the risks associated with the use of this compound. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier and to conduct a risk assessment prior to commencing any experimental work.

References

Technical Guidance for the Storage of 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage and handling conditions for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine (CAS No: 147539-23-9). Due to the limited availability of specific stability studies for this compound, the following recommendations are based on supplier data and established chemical principles for its constituent structural motifs: a Boc-protected piperazine, a chloropyrimidine, and a nitropyrimidine.

Recommended Storage Conditions

The primary recommendation for the storage of this compound is refrigeration under an inert atmosphere.[1] This practice minimizes the risk of degradation from atmospheric moisture, oxygen, and elevated temperatures.

Data Summary: Storage and Handling Parameters

For ease of reference, the key storage and handling parameters are summarized in the table below.

| Parameter | Recommended Condition | Rationale and Potential Risks |

| Temperature | 2-8°C (Refrigeration) | To minimize the rate of potential degradation reactions. Some related compounds are stored at room temperature, but refrigeration is the most conservative and recommended approach. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent degradation via oxidation and hydrolysis from atmospheric moisture. |

| Light Exposure | Store in the dark (amber vial) | While specific photostability data is unavailable, nitro-aromatic compounds can be light-sensitive. Protection from light is a standard precautionary measure. |

| Container | Tightly sealed, appropriate for chemical storage | To maintain the inert atmosphere and prevent contamination. |

Handling and Incompatibilities

Proper handling is crucial to maintain the integrity of the compound.

-

Handling Environment : It is recommended to handle this compound in a well-ventilated area, preferably under a fume hood.[2]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety goggles, gloves, and a lab coat, should be worn.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong reducing agents.[2]

Potential Degradation Pathways

While specific degradation pathways for this molecule have not been extensively studied, an understanding of its chemical structure allows for the inference of potential vulnerabilities.

-

Acid-Catalyzed Deprotection : The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. Exposure to strong acids will likely cleave the Boc group, yielding the corresponding piperazine derivative.

-

Hydrolysis of the Chloropyrimidine Ring : The chloro-substituted pyrimidine ring is susceptible to hydrolysis, which can be accelerated by the presence of moisture and either acidic or basic conditions. This would result in the replacement of the chlorine atom with a hydroxyl group, forming a pyrimidone.

-

Nucleophilic Aromatic Substitution : The presence of a nitro group activates the pyrimidine ring, making it more susceptible to nucleophilic attack. While this is a key feature for its use in synthesis, it also implies that strong nucleophiles could displace the chloro group.

Experimental Protocols

-

Forced Degradation Studies : Exposing the compound to a range of stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) to identify potential degradation products and pathways.

-

Long-Term Stability Testing : Storing the compound under the recommended conditions (2-8°C, inert atmosphere) and at accelerated conditions (e.g., 25°C/60% RH, 40°C/75% RH) for defined periods.

-

Analytical Method : Utilizing a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), to separate and quantify the parent compound and any degradation products over time.

Visualized Workflow for Storage and Handling

The following diagram illustrates the logical workflow for ensuring the stability of this compound upon receipt and during its lifecycle in the laboratory.

Caption: Workflow for proper storage and handling of the compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions using 1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine. This versatile building block is a valuable intermediate in the synthesis of a wide range of substituted pyrimidine derivatives with potential applications in medicinal chemistry and drug discovery.

Introduction to Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry for the modification of aromatic and heteroaromatic rings. In the case of this compound, the pyrimidine ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group and the inherent electron deficiency of the pyrimidine ring itself. The chlorine atom at the 6-position serves as an excellent leaving group, readily displaced by a variety of nucleophiles.

The reaction generally proceeds through a two-step addition-elimination mechanism via a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the facility of the reaction.[1][2][3]

General Reaction Scheme

The general transformation involves the reaction of this compound with a nucleophile (Nu-H) in the presence of a base to yield the corresponding substituted product.

References

Application Notes and Protocols for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyrimidine core substituted with a chloro and a nitro group, as well as a Boc-protected piperazine moiety, offers multiple reactive sites for the synthesis of diverse compound libraries. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the area of oncology. The presence of the nitro group and the chlorine atom allows for sequential and site-selective modifications, making this compound a versatile starting material for the generation of novel drug candidates.

While this compound is primarily utilized as a synthetic intermediate, its strategic importance lies in its ability to be elaborated into molecules with a wide range of biological activities. The piperazine ring often contributes to improved pharmacokinetic properties, such as aqueous solubility and oral bioavailability, and can be crucial for establishing key interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for designing synthetic reactions and for understanding the compound's behavior in various experimental settings.

| Property | Value | Reference |

| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | [1] |

| CAS Number | 147539-23-9 | [2][3] |

| Molecular Formula | C₁₃H₁₈ClN₅O₄ | [1][3] |

| Molecular Weight | 343.77 g/mol | |

| Appearance | Solid | |

| Purity | ≥95% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Applications in Drug Discovery

Based on the functionalities present in its structure, this compound serves as a valuable starting material for the synthesis of various classes of bioactive molecules. The primary application of this compound is as a versatile intermediate in the synthesis of more complex molecules, particularly kinase inhibitors.[4][5] The piperazine moiety is a common feature in many kinase inhibitors, where it often serves as a linker or interacts with the solvent-exposed region of the kinase domain.[6]

Logical Workflow for a Drug Discovery Program

The following diagram illustrates a typical workflow in a drug discovery program where this compound could be utilized as a key starting material.

Experimental Protocols

Detailed experimental protocols for the direct biological application of this compound are not available in the public domain, as it is primarily a synthetic intermediate. However, the following protocols describe the general synthetic transformations that can be performed on this molecule to generate libraries of compounds for biological screening.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group

This protocol describes the displacement of the chlorine atom on the pyrimidine ring with a nucleophile, a common first step in elaborating the core structure.

Materials:

-

This compound

-

Nucleophile of choice (e.g., an amine, thiol, or alcohol)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and stirring apparatus

-

Thin Layer Chromatography (TLC) plate and developing system

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen aprotic polar solvent in a round-bottom flask under an inert atmosphere.

-

Add the desired nucleophile (1.1-1.5 equivalents) to the solution.

-

Add the base (2-3 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired substituted pyrimidine derivative.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of the nitro group to an amino group, which can then be further functionalized.

Materials:

-

The product from Protocol 1 (or this compound itself)

-

Reducing agent (e.g., Iron powder, Tin(II) chloride, or catalytic hydrogenation with Pd/C)

-

Solvent (e.g., Ethanol, Acetic acid, or Ethyl acetate)

-

Standard laboratory glassware and stirring apparatus

-

Filtration apparatus

-

Purification system (e.g., recrystallization or column chromatography)

Procedure (using Iron powder):

-

Suspend the nitro-pyrimidine derivative (1 equivalent) and iron powder (5-10 equivalents) in a mixture of ethanol and water or acetic acid.

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the resulting amino-pyrimidine derivative by recrystallization or column chromatography.

Signaling Pathway Visualization

While there is no specific signaling pathway directly associated with this compound, its derivatives are often designed to target protein kinases. The following diagram illustrates a simplified, generic kinase signaling pathway that could be targeted by molecules synthesized from this building block.

This compound is a key synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its versatile chemical nature allows for the creation of diverse molecular libraries that can be screened against a multitude of biological targets. While direct biological data for this specific compound is not available, its utility in the synthesis of kinase inhibitors and other bioactive molecules is well-implied by the prevalence of its core scaffolds in medicinal chemistry. The provided protocols and workflow diagrams offer a foundational understanding for researchers and scientists looking to incorporate this valuable building block into their drug discovery programs.

References

- 1. This compound | C13H18ClN5O4 | CID 21477639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound/CAS:147539-23-9-HXCHEM [hxchem.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Boc-4-(6-Chloro-5-nitro-4-pyrimidinyl)piperazine in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(6-chloro-5-nitro-4-pyrimidinyl)piperazine is a valuable heterocyclic building block for the synthesis of potent and selective kinase inhibitors. Its unique structure, featuring a pyrimidine core substituted with a chloro leaving group and an electron-withdrawing nitro group, makes it an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions. The Boc-protected piperazine moiety provides a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the utilization of this building block in the development of novel kinase inhibitors.

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant target for therapeutic intervention.[1] Pyrimidine-based compounds have emerged as a privileged scaffold in the development of kinase inhibitors, with several approved drugs targeting this enzyme class.[1]

Chemical Properties

| Property | Value |

| IUPAC Name | tert-butyl 4-(6-chloro-5-nitropyrimidin-4-yl)piperazine-1-carboxylate |

| CAS Number | 147539-23-9 |

| Molecular Formula | C₁₃H₁₈ClN₅O₄ |

| Molecular Weight | 343.77 g/mol |

| Appearance | Solid |

| Storage | Inert atmosphere, 2-8°C |

Synthetic Applications and Protocols

The primary application of this compound in kinase inhibitor synthesis is its use in SNAr reactions to introduce various amine-containing pharmacophores. The electron-deficient nature of the pyrimidine ring, activated by the nitro and chloro substituents, facilitates the displacement of the chloride at the C6 position by a wide range of nucleophiles, particularly anilines and other amino-heterocycles.

General Synthetic Workflow

The overall workflow for synthesizing kinase inhibitors from this building block typically involves a three-step process:

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of this compound with a desired amine to form the core inhibitor structure.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amine, which can serve as a key interaction point with the target kinase or as a handle for further functionalization.

-

Boc Deprotection and Further Modification (Optional): Removal of the Boc protecting group to allow for the introduction of various substituents on the piperazine nitrogen, enabling fine-tuning of solubility, cell permeability, and target engagement.

Caption: A generalized workflow for synthesizing kinase inhibitors.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline

This protocol describes a representative reaction of this compound with a substituted aniline.

Materials:

-

This compound

-

Substituted Aniline (e.g., 2-chloro-6-methylaniline)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard glassware for organic synthesis under an inert atmosphere

-

Thin-layer chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired SNAr product.

Quantitative Data (Representative):

| Reactant | Product | Yield |

| This compound + 2-chloro-6-methylaniline | tert-butyl 4-(6-((2-chloro-6-methylphenyl)amino)-5-nitropyrimidin-4-yl)piperazine-1-carboxylate | 80-95% |